3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14955180
Molecular Formula: C22H19N3O4S2
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O4S2 |
|---|---|
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | (5Z)-3-(2-methoxyethyl)-5-[[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H19N3O4S2/c1-14-6-5-7-15(12-14)29-19-16(20(26)24-9-4-3-8-18(24)23-19)13-17-21(27)25(10-11-28-2)22(30)31-17/h3-9,12-13H,10-11H2,1-2H3/b17-13- |
| Standard InChI Key | BGPGICLOAUVAKD-LGMDPLHJSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC |
| Canonical SMILES | CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC |
Introduction
The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule that belongs to a class of compounds with potential therapeutic applications. Its structure combines a pyrido[1,2-a]pyrimidinone core with a thiazolidinone moiety, which is known for its bioactivity in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multistep reactions combining:
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A pyrido[1,2-a]pyrimidinone precursor.
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A thiazolidinone derivative.
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A coupling reaction to introduce the methoxyethyl and methylphenoxy substituents.
The reaction conditions often require:
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Solvents like dimethylformamide (DMF).
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Catalysts such as potassium carbonate or sodium hydride.
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Refluxing temperatures for optimal yield.
Biological Activity
This compound is hypothesized to exhibit diverse biological activities due to its structural features:
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Anti-inflammatory Potential: The thiazolidinone moiety has been associated with inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial Properties: The sulfur-containing thiazolidinone ring can disrupt microbial enzymes.
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Anticancer Activity: The pyrido[1,2-a]pyrimidinone scaffold is known to interact with DNA or protein kinases.
Applications in Medicinal Chemistry
Therapeutic Potential:
The compound's unique structure makes it a candidate for:
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Enzyme Inhibition Studies: Its heteroatoms can coordinate with active site residues in enzymes.
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Drug Development: The combination of hydrophobic and hydrophilic groups suggests good pharmacokinetic properties.
In Silico Studies:
Molecular docking simulations have shown strong binding affinities to targets such as:
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Kinases involved in cancer progression.
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Enzymes implicated in inflammatory pathways.
Research Findings
Recent studies on related compounds have demonstrated:
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High Affinity for Protein Kinases: Pyrido[1,2-a]pyrimidinones are potent inhibitors of ATP-binding sites in kinases.
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Antioxidant Activity: The presence of electron-donating groups enhances radical scavenging ability.
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Selective Toxicity: Thiazolidinones show selective cytotoxicity against cancer cells over normal cells.
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